N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17801953
InChI: InChI=1S/C9H11NO3S/c1-10-14(11,12)9-3-2-7-5-13-6-8(7)4-9/h2-4,10H,5-6H2,1H3
SMILES:
Molecular Formula: C9H11NO3S
Molecular Weight: 213.26 g/mol

N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide

CAS No.:

Cat. No.: VC17801953

Molecular Formula: C9H11NO3S

Molecular Weight: 213.26 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide -

Specification

Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
IUPAC Name N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide
Standard InChI InChI=1S/C9H11NO3S/c1-10-14(11,12)9-3-2-7-5-13-6-8(7)4-9/h2-4,10H,5-6H2,1H3
Standard InChI Key JHZWZIBCWNPZLO-UHFFFAOYSA-N
Canonical SMILES CNS(=O)(=O)C1=CC2=C(COC2)C=C1

Introduction

Chemical Structure and Physicochemical Properties

N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (molecular formula: C9_9H11_{11}NO3_3S, molecular weight: 213.25 g/mol) consists of a dihydrobenzofuran ring system fused with a sulfonamide group at position 5 and a methyl group at position 2. The dihydrobenzofuran scaffold introduces partial saturation, reducing aromaticity compared to fully unsaturated benzofurans, which may influence its electronic properties and metabolic stability .

Structural Analysis

  • Core scaffold: The 1,3-dihydrobenzofuran ring system comprises a benzene ring fused to a partially saturated furan moiety, with two adjacent hydrogen atoms at positions 1 and 3 .

  • Substituents:

    • Sulfonamide group (-SO2_2NH2_2): Positioned at C-5, this group enhances hydrogen-bonding potential and solubility .

    • Methyl group (-CH3_3): Attached to N-2, this substituent modulates steric and electronic effects, potentially improving bioavailability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9_9H11_{11}NO3_3S
Molecular Weight213.25 g/mol
Hydrogen Bond Donors2 (NH2_2 group)
Hydrogen Bond Acceptors4 (SO2_2, O, NH2_2)
LogP (Predicted)1.2–1.8

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide typically involves:

  • Formation of the dihydrobenzofuran core: Cyclization of 2-allylphenol derivatives under acidic conditions generates the 1,3-dihydrobenzofuran skeleton .

  • Sulfonylation: Introduction of the sulfonamide group at C-5 via reaction with sulfonic acid derivatives, such as chlorosulfonic acid, followed by amidation with methylamine .

  • N-Methylation: Quaternization of the amine group using methyl iodide or dimethyl sulfate .

Key Reaction Steps:

  • Cyclization:

    2-AllylphenolH+1,3-Dihydrobenzofuran2\text{-Allylphenol} \xrightarrow{\text{H}^+} 1,3\text{-Dihydrobenzofuran}
  • Sulfonation:

    1,3-Dihydrobenzofuran+ClSO3H5-Chlorosulfonyl-1,3-dihydrobenzofuran1,3\text{-Dihydrobenzofuran} + \text{ClSO}_3\text{H} \rightarrow 5\text{-Chlorosulfonyl-1,3-dihydrobenzofuran}
  • Amidation and Methylation:

    5-Chlorosulfonyl-1,3-dihydrobenzofuran+CH3NH2N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide5\text{-Chlorosulfonyl-1,3-dihydrobenzofuran} + \text{CH}_3\text{NH}_2 \rightarrow \text{N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide}

Structural Analogues and Modifications

Modifications to the core structure have been explored to enhance pharmacological activity:

  • C-5 substituents: Replacement of sulfonamide with sulfonimide groups (e.g., in IE58911B1) improves diuretic activity .

  • N-Alkylation: Larger alkyl groups (e.g., ethyl, propyl) at N-2 reduce metabolic clearance but may decrease solubility .

Pharmacological Activities

Table 2: Anticancer Activity of Benzofuran Sulfonamides

CompoundTargetIC50_{50}/MICModel System
7q HIF-1α12.5 ± 0.7 μMMCF-7 cells
MCC1019 PLK1/AKT3.2 μM (MTB)A549 cells
N-Methyl derivativeHypothesizedPendingNot tested

Antimicrobial Activity

Benzofuran derivatives with sulfonamide groups show broad-spectrum antimicrobial effects. For example, 3-methanone-6-substituted-benzofurans exhibited MIC80_{80} values of 0.78–3.12 μg/mL against E. coli and MRSA . The sulfonamide group’s ability to disrupt bacterial DNA gyrase (as seen in Mycobacterium tuberculosis) suggests potential utility for the N-methyl derivative .

Structure–Activity Relationship (SAR)

Critical structural features influencing activity include:

  • Sulfonamide position: C-5 substitution maximizes interaction with target proteins (e.g., HIF-1α) .

  • N-Alkylation: Methyl groups balance lipophilicity and solubility, optimizing bioavailability .

  • Dihydrobenzofuran core: Partial saturation reduces oxidative metabolism, enhancing plasma half-life compared to benzofuran .

Figure 1: SAR of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide

Enhanced ActivitySO2NH2 (C-5)+CH3 (N-2)+Dihydro Core\text{Enhanced Activity} \propto \text{SO}_2\text{NH}_2 \text{ (C-5)} + \text{CH}_3 \text{ (N-2)} + \text{Dihydro Core}

Future Directions and Challenges

  • In vivo studies: Current data rely on structural analogs; rigorous testing of the N-methyl derivative is needed.

  • Target identification: Proteomic studies could elucidate binding partners in cancer and microbial pathways.

  • Optimization: Introducing electron-withdrawing groups (e.g., -Cl, -CF3_3) may enhance potency .

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